2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC17592354
Molecular Formula: C21H19FN2O6
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19FN2O6 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | [2-[(3-nitrobenzoyl)amino]-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C21H19FN2O6/c22-16-7-4-6-15(12-16)21(9-1-2-10-21)20(27)30-13-18(25)23-19(26)14-5-3-8-17(11-14)24(28)29/h3-8,11-12H,1-2,9-10,13H2,(H,23,25,26) |
| Standard InChI Key | WOVQLSZUWCNXOA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound features a cyclopentane backbone substituted with various functional groups, including a nitrobenzamido group and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. These methods may include:
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Condensation Reactions: Involving the reaction of carboxylic acids with amines to form amides.
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Esterification: The formation of esters from carboxylic acids and alcohols.
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Substitution Reactions: Involving the replacement of functional groups on the cyclopentane backbone.
Each step requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and minimize side reactions.
Potential Applications
This compound is of interest for pharmacological studies due to its complex structure and potential interactions with biological targets. While specific applications are not well-documented, compounds with similar structures have been explored for their biological activities, including potential roles in drug development.
Chemical Behavior and Reactivity
The chemical behavior of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate can be analyzed through its potential reactions:
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Hydrolysis: The compound may undergo hydrolysis, breaking down into simpler components under aqueous conditions.
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Nucleophilic Substitution: The nitrobenzamido group may be susceptible to nucleophilic substitution reactions.
Research Findings and Future Directions
Quantitative data on the binding affinities or efficacy of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate in biological systems would require experimental validation through assays or computational modeling. Further research is needed to fully explore its potential applications and chemical properties.
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